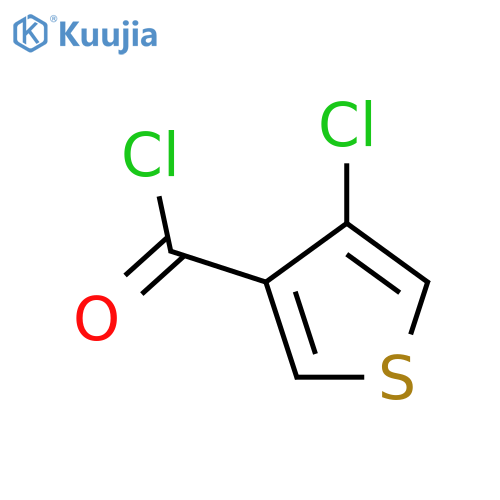Cas no 59337-80-3 (4-chlorothiophene-3-carbonyl chloride)

59337-80-3 structure
商品名:4-chlorothiophene-3-carbonyl chloride
CAS番号:59337-80-3
MF:C5H2Cl2OS
メガワット:181.039778232574
MDL:MFCD13174014
CID:873041
PubChem ID:12914796
4-chlorothiophene-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarbonyl chloride, 4-chloro- (9CI)
- 4-chlorothiophene-3-carbonyl chloride
-
-
- MDL: MFCD13174014
計算された属性
- せいみつぶんしりょう: 179.9203412g/mol
- どういたいしつりょう: 179.9203412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-chlorothiophene-3-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3447696-0.1g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 0.1g |
$383.0 | 2025-03-18 | |
| Enamine | EN300-3447696-5.0g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 5.0g |
$3189.0 | 2025-03-18 | |
| Enamine | EN300-3447696-0.25g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 0.25g |
$546.0 | 2025-03-18 | |
| Enamine | EN300-3447696-2.5g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 2.5g |
$2155.0 | 2025-03-18 | |
| 1PlusChem | 1P00F2SL-500mg |
3-Thiophenecarbonyl chloride, 4-chloro- (9CI) |
59337-80-3 | 95% | 500mg |
$1123.00 | 2024-04-22 | |
| 1PlusChem | 1P00F2SL-100mg |
3-Thiophenecarbonyl chloride, 4-chloro- (9CI) |
59337-80-3 | 95% | 100mg |
$536.00 | 2024-04-22 | |
| Enamine | EN300-3447696-0.05g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 0.05g |
$256.0 | 2025-03-18 | |
| Enamine | EN300-3447696-10g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95% | 10g |
$4729.0 | 2023-09-03 | |
| 1PlusChem | 1P00F2SL-10g |
3-Thiophenecarbonyl chloride, 4-chloro- (9CI) |
59337-80-3 | 95% | 10g |
$5907.00 | 2023-12-16 | |
| Enamine | EN300-3447696-1g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95% | 1g |
$1100.0 | 2023-09-03 |
4-chlorothiophene-3-carbonyl chloride 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
59337-80-3 (4-chlorothiophene-3-carbonyl chloride) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
